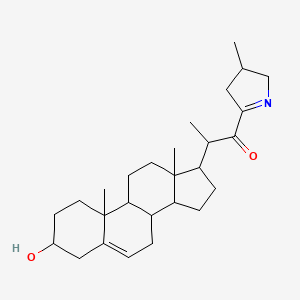
Tomatillidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tomatillidine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO2 and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
Recent studies have identified tomatillidine's potent antiviral properties, particularly against chikungunya virus (CHIKV). The compound exhibits significant inhibition of virus particle production, demonstrating a dose-dependent effect.
Key Findings:
- Inhibition Rates: At a concentration of 10 µM, this compound reduced CHIKV infection by approximately 95.5% compared to control samples .
- Effective Concentrations: The effective concentration for a 50% reduction in viral titer (EC50) was determined to be 1.3 µM, indicating high potency .
- Mechanism of Action: The antiviral effect is primarily observed when this compound is administered post-infection, suggesting it may interfere with viral replication processes rather than preventing initial infection .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, which may enhance its utility in treating conditions associated with inflammation.
Research Insights:
- Studies indicate that this compound can modulate inflammatory pathways, potentially alleviating symptoms related to viral infections such as CHIKV fever .
- The compound's ability to stimulate interferon responses further supports its role in managing inflammatory conditions .
Muscle Atrophy Inhibition
This compound has been identified as a novel inhibitor of muscle atrophy, making it a potential therapeutic agent for conditions characterized by muscle wasting.
Clinical Implications:
- Mechanism of Action: Research has shown that this compound activates mTORC1 signaling pathways, promoting protein synthesis and mitochondrial biogenesis in skeletal muscle cells .
- Animal Studies: In murine models, this compound administration led to increased muscle mass and strength recovery following atrophy-inducing conditions .
Data Summary
The following table summarizes the key applications and findings related to this compound:
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral | Inhibits viral replication post-infection | EC50 = 1.3 µM; 95.5% reduction in CHIKV |
| Anti-inflammatory | Modulates inflammatory pathways | Stimulates interferon responses |
| Muscle atrophy | Activates mTORC1 signaling | Increases muscle mass and strength in mice |
Antiviral Case Study:
In vitro studies conducted on Huh7 cells demonstrated that this compound significantly reduces the production of infectious CHIKV particles when administered post-infection. The strongest antiviral effect was observed when treatment occurred within six hours post-infection, highlighting its therapeutic window for potential clinical use against viral infections .
Muscle Atrophy Case Study:
A systems-based discovery approach identified this compound as a small molecule inhibitor of muscle atrophy. In controlled experiments with skeletal myotubes, this compound enhanced anabolic signaling and mitigated atrophy-related changes, suggesting its potential as a treatment for muscle wasting diseases .
特性
CAS番号 |
986-45-8 |
|---|---|
分子式 |
C27H41NO2 |
分子量 |
411.6 g/mol |
IUPAC名 |
2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-(3-methyl-3,4-dihydro-2H-pyrrol-5-yl)propan-1-one |
InChI |
InChI=1S/C27H41NO2/c1-16-13-24(28-15-16)25(30)17(2)21-7-8-22-20-6-5-18-14-19(29)9-11-26(18,3)23(20)10-12-27(21,22)4/h5,16-17,19-23,29H,6-15H2,1-4H3 |
InChIキー |
HIBLNBRXFIYJIP-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
正規SMILES |
CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
同義語 |
tomatillidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















